![molecular formula C21H22N2O2 B2758666 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-naphthamide CAS No. 1421529-91-0](/img/structure/B2758666.png)
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-naphthamide
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Overview
Description
Compounds with dimethylamino groups are often used in the synthesis of dyes and pharmaceuticals . They are typically characterized by the presence of a nitrogen atom bonded to two methyl groups and a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a primary aromatic amine with a suitable electrophile . The exact method would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as X-ray diffraction . Theoretical methods, such as density functional theory (DFT), can also be used to predict the structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactions of similar compounds can involve various transformations of the dimethylamino group . The exact reactions would depend on the specific structure of the compound and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For similar compounds, properties such as melting point, solubility, and spectral characteristics can be determined experimentally .Scientific Research Applications
- By increasing solvent polarity, the absorption peak shifts toward the red region, demonstrating positive solvatochromism .
Nonlinear Optical Materials
Polymer Synthesis Catalyst
Solvatochromism
Crystal Growth
Mechanism of Action
Target of Action
Compounds with similar structures, such as methyl red, have been found to target fmn-dependent nadh-azoreductase 1 in pseudomonas aeruginosa .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, including hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Biochemical Pathways
Related compounds have been shown to undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
Related compounds such as methyl red have been found to have poor absorption and unclear distribution, metabolism, and excretion .
Result of Action
Related compounds have been shown to have various effects, such as the preparation of dicyano (aryl)cyclohexenecarboxylic acid esters via regioselective annulation .
Action Environment
It is known that the solvent polarity can greatly influence the reaction of similar compounds .
Safety and Hazards
Future Directions
The future directions for research on a compound would depend on its properties and potential applications. For similar compounds, research could focus on developing new synthetic methods, studying their properties, or exploring their applications in areas such as pharmaceuticals or materials science .
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-23(2)17-12-10-16(11-13-17)20(24)14-22-21(25)19-9-5-7-15-6-3-4-8-18(15)19/h3-13,20,24H,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMRKHMXDQAPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-naphthamide |
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